REACTION_CXSMILES
|
[N:1]1([C:7]2[N:8]=[C:9](CC([O-])=O)[NH:10][C:11](=[O:13])[CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Na+].CN1CCC2(C3C(=CC=CC=3)NC2)CC1>>[N:1]1([C:7]2[N:8]=[CH:9][NH:10][C:11](=[O:13])[CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:0.1|
|
Name
|
|
Quantity
|
35.5 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC2(CC1)CNC1=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC(NC=N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |